A Technical Guide to 4-Chloro-1H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications
A Technical Guide to 4-Chloro-1H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications
Abstract
4-Chloro-1H-indazole-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique bifunctional structure, featuring a reactive aldehyde group and a versatile indazole scaffold, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, outlines a validated synthetic protocol, explores its reactivity, and discusses its applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Chemical Identity and Physicochemical Properties
4-Chloro-1H-indazole-3-carbaldehyde is a solid organic compound characterized by an indazole ring system substituted with a chlorine atom at the 4-position and a formyl (carbaldehyde) group at the 3-position.
Chemical Structure
The molecular structure consists of a fused benzene and pyrazole ring, forming the indazole core.
Caption: Chemical Structure of 4-Chloro-1H-indazole-3-carbaldehyde.
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 4-chloro-1H-indazole-3-carbaldehyde | [1] |
| CAS Number | 102735-85-3 | [2][3] |
| Molecular Formula | C₈H₅ClN₂O | [2][3][4] |
| Molecular Weight | 180.59 g/mol | [2][3] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 391.7 ± 22.0 °C (Predicted) | [2] |
| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [2] |
| Monoisotopic Mass | 180.00903 Da | [4] |
| XlogP (Predicted) | 2.0 | [4] |
Spectroscopic and Analytical Characterization
Correct identification and purity assessment are critical. The following data are typical for the characterization of this compound.
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): A sharp singlet expected at δ 9.9-10.2 ppm. Indazole NH: A broad singlet at δ 13.0-14.0 ppm, which is exchangeable with D₂O. Aromatic Protons: Three protons on the benzene ring, appearing as doublets and triplets in the δ 7.0-8.5 ppm region, with splitting patterns determined by their coupling constants. |
| ¹³C NMR | Carbonyl Carbon (C=O): A resonance expected around δ 185-188 ppm. Aromatic/Heterocyclic Carbons: Multiple signals in the δ 110-145 ppm range, corresponding to the eight carbons of the indazole ring system. |
| Infrared (IR) | N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹. C=O Stretch (Aldehyde): A strong, sharp absorption peak around 1660-1680 cm⁻¹. C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region. |
| Mass Spectrometry (MS) | [M+H]⁺: Expected at m/z 181.0163, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
Note: The exact peak positions and splitting patterns can vary depending on the solvent and instrument used. The values provided are based on typical ranges for similar structures and published data for related indazole aldehydes.[6]
Synthesis and Purification
The synthesis of 4-Chloro-1H-indazole-3-carbaldehyde is most effectively achieved through the nitrosative cyclization of the corresponding indole precursor. This method provides a direct and often high-yielding route to the indazole-3-carboxaldehyde core.
Recommended Synthetic Protocol: Nitrosation of 4-Chloro-1H-indole
This procedure is adapted from established methods for converting indoles to indazole-3-carboxaldehydes.[6] The causality behind this choice rests on the reaction's reliability and its ability to directly install the aldehyde functionality at the C3 position following ring rearrangement.
Caption: Experimental workflow for the synthesis of 4-Chloro-1H-indazole-3-carbaldehyde.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-chloro-1H-indole (1 equivalent) in a mixture of glacial acetic acid and water. Cool the resulting solution to 0-5°C using an ice-water bath.
-
Nitrosation: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water. Add this solution dropwise to the cooled indole mixture, ensuring the temperature does not exceed 5°C. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 12-24h). Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into a larger volume of cold water. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Chloro-1H-indazole-3-carbaldehyde.[6]
Reactivity Profile and Applications
The chemical behavior of 4-Chloro-1H-indazole-3-carbaldehyde is dictated by its three principal functional components: the aldehyde group, the acidic N-H proton of the pyrazole ring, and the chloro-substituted aromatic ring.
Key Reactions
-
Aldehyde Group: The formyl group is a primary site for reactivity. It readily undergoes nucleophilic addition and condensation reactions. For instance, it can react with primary amines to form Schiff bases (imines) or participate in Wittig-type reactions to form alkenes. This functionality is crucial for extending the molecular framework.[7]
-
Indazole N-H: The proton on the indazole nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated, allowing for functionalization at the N1 position. This is a common strategy in drug development to modulate properties like solubility and cell permeability.
-
Building Block in Synthesis: This compound serves as a key intermediate in multi-step syntheses.[5] The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[8][9] The presence of the chloro and aldehyde handles allows for orthogonal chemical modifications, making it a versatile starting material for constructing libraries of potential drug candidates.[5][10]
Applications in Drug Discovery
The indazole nucleus is a bioisostere of indole and is found in several approved drugs.[9] Derivatives of 4-Chloro-1H-indazole-3-carbaldehyde are actively researched for various therapeutic areas:
-
Oncology: The indazole scaffold is central to many potent kinase inhibitors. This building block can be used to synthesize compounds targeting VEGFR, PDGFR, and other kinases implicated in tumor growth and angiogenesis.[8]
-
Anti-inflammatory Agents: Indazole-containing molecules have shown promise as anti-inflammatory drugs.[5]
-
Neuroprotective Agents: Certain indazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 4-Chloro-1H-indazole-3-carbaldehyde.
Hazard Identification
Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards[1]:
-
GHS Pictogram:
-
Signal Word: Warning
-
Hazard Statements:
Recommended Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing dust and wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]
Conclusion
4-Chloro-1H-indazole-3-carbaldehyde is a high-value chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its well-defined reactivity, coupled with the biological importance of the indazole scaffold, ensures its continued relevance in research and development. This guide provides the foundational technical information required for its safe and effective use in a laboratory setting.
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